(S)-2,4,5-Tris(benzoylamino)-4-pentenoic Acid Methyl Ester (S)-2,4,5-Tris(benzoylamino)-4-pentenoic Acid Methyl Ester
Brand Name: Vulcanchem
CAS No.: 78420-23-2
VCID: VC0117198
InChI: InChI=1S/C27H25N3O5/c1-35-27(34)23(30-26(33)21-15-9-4-10-16-21)17-22(29-25(32)20-13-7-3-8-14-20)18-28-24(31)19-11-5-2-6-12-19/h2-16,18,23H,17H2,1H3,(H,28,31)(H,29,32)(H,30,33)/b22-18-/t23-/m0/s1
SMILES: COC(=O)C(CC(=CNC(=O)C1=CC=CC=C1)NC(=O)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3
Molecular Formula: C27H25N3O5
Molecular Weight: 471.5 g/mol

(S)-2,4,5-Tris(benzoylamino)-4-pentenoic Acid Methyl Ester

CAS No.: 78420-23-2

Reference Standards

VCID: VC0117198

Molecular Formula: C27H25N3O5

Molecular Weight: 471.5 g/mol

(S)-2,4,5-Tris(benzoylamino)-4-pentenoic Acid Methyl Ester - 78420-23-2

CAS No. 78420-23-2
Product Name (S)-2,4,5-Tris(benzoylamino)-4-pentenoic Acid Methyl Ester
Molecular Formula C27H25N3O5
Molecular Weight 471.5 g/mol
IUPAC Name methyl (Z,2S)-2,4,5-tribenzamidopent-4-enoate
Standard InChI InChI=1S/C27H25N3O5/c1-35-27(34)23(30-26(33)21-15-9-4-10-16-21)17-22(29-25(32)20-13-7-3-8-14-20)18-28-24(31)19-11-5-2-6-12-19/h2-16,18,23H,17H2,1H3,(H,28,31)(H,29,32)(H,30,33)/b22-18-/t23-/m0/s1
Standard InChIKey AACGMMSOMRBWNU-NMFWXREBSA-N
Isomeric SMILES COC(=O)[C@H](C/C(=C/NC(=O)C1=CC=CC=C1)/NC(=O)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3
SMILES COC(=O)C(CC(=CNC(=O)C1=CC=CC=C1)NC(=O)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3
Canonical SMILES COC(=O)C(CC(=CNC(=O)C1=CC=CC=C1)NC(=O)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3
PubChem Compound 7054802
Last Modified Nov 11 2021
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